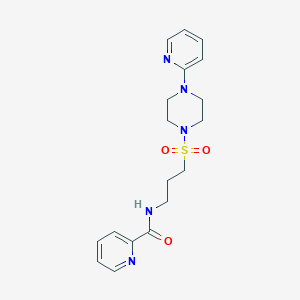![molecular formula C14H20N2 B2496609 [3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287299-29-8](/img/structure/B2496609.png)
[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine is a chemical compound with potential applications in scientific research. It is a hydrazine derivative of bicyclo[1.1.1]pentane, a highly strained and reactive molecule.
Mécanisme D'action
The mechanism of action of [3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine is not fully understood. However, it is believed to inhibit the activity of enzymes involved in DNA replication and cell division, leading to cell cycle arrest and apoptosis. The compound may also disrupt the viral replication cycle by inhibiting viral entry and/or replication.
Biochemical and physiological effects:
[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways. It also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In addition, the compound has been shown to inhibit the activity of reverse transcriptase, a key enzyme involved in the replication of HIV-1.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine in lab experiments is its potential as a lead compound for the development of new anticancer and antiviral agents. It is also relatively easy to synthesize and purify. However, one limitation is the lack of information on the toxicity and pharmacokinetics of the compound, which may affect its suitability for in vivo studies.
Orientations Futures
There are several future directions for research involving [3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine. These include:
1. Further investigation of the mechanism of action of the compound, particularly its interactions with specific enzymes and proteins.
2. Development of analogs and derivatives of the compound with improved potency and selectivity.
3. Evaluation of the toxicity and pharmacokinetics of the compound in animal models.
4. Investigation of the potential of the compound as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.
5. Exploration of the use of the compound in combination with other anticancer and antiviral agents for synergistic effects.
Conclusion:
In conclusion, [3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine is a compound with potential applications in scientific research, particularly in the field of medicinal chemistry. Its anticancer and antiviral activities make it a promising lead compound for the development of new therapeutic agents. However, further research is needed to fully understand its mechanism of action, toxicity, and pharmacokinetics.
Méthodes De Synthèse
The synthesis of [3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine involves the reaction of bicyclo[1.1.1]pentane-1-carboxylic acid with 3,5-dimethylbenzylamine and hydrazine hydrate. The reaction proceeds under acidic conditions and yields the target compound as a white solid. The purity and yield of the compound can be improved by using chromatographic techniques.
Applications De Recherche Scientifique
[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine has potential applications in scientific research, particularly in the field of medicinal chemistry. The compound has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It also has potential as an antiviral agent against HIV-1 and herpes simplex virus type 1.
Propriétés
IUPAC Name |
[3-[(3,5-dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-10-3-11(2)5-12(4-10)6-13-7-14(8-13,9-13)16-15/h3-5,16H,6-9,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMMRJFQIQHXNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC23CC(C2)(C3)NN)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

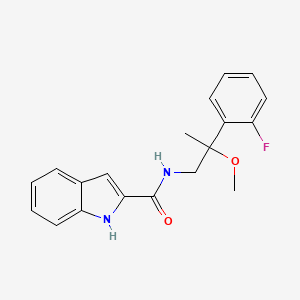
![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide](/img/structure/B2496528.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)prop-2-en-1-one oxalate](/img/structure/B2496530.png)

![5-bromo-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2496533.png)
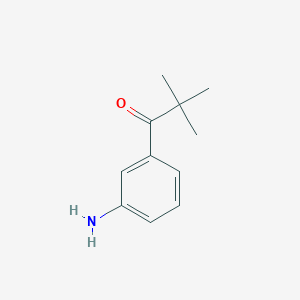
![Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2496538.png)
![Methylethyl 2-{2-[2-(4-methoxyphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2496539.png)
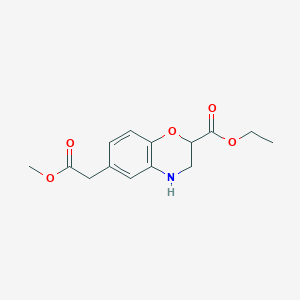

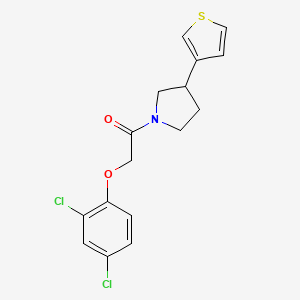
![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2496544.png)
